Brain-to-Serum Ratio <0.2 Defines Peripheral Restriction vs. Readily Brain-Penetrant GABAA Agonists MRK-409, TPA023, and Pagoclone
CP 615003 mesylate exhibits severely restricted CNS distribution. In rats and mice, the brain-to-serum ratio is below 0.2 [1]. Cerebrospinal fluid (CSF)-to-serum ratios in rats and dogs are 6- to 8-fold lower than the plasma unbound fraction, and in humans the steady-state CSF-to-plasma ratio is approximately 10-fold below the ex vivo plasma unbound fraction [1]. In mdr1a/1b (−/−) mice lacking P-gp, the brain-to-serum ratio of CP 615003 increases approximately 7-fold relative to wild-type, confirming that P-gp efflux is the primary mechanism of CNS exclusion [1]. By direct contrast, MRK-409 (MK-0343) readily penetrates the rat brain and occupies the benzodiazepine site of GABAA receptors in vivo with an Occ50 of 2.2 mg/kg p.o. and a corresponding plasma EC50 of 115 ng/mL [2]. TPA023 produces dose-dependent reductions in saccadic peak velocity (maximum reduction 85 deg/sec at 1.5 mg) in healthy volunteers, demonstrating functional CNS access [3]. Pagoclone achieves brain concentrations sufficient to evoke sedation and anxiolytic-like behavior in rat elevated plus maze at 3 mg/kg p.o. [4]. The difference in CNS penetration fundamentally separates CP 615003 from its in-class comparators.
| Evidence Dimension | Brain penetration (brain-to-serum ratio; functional CNS access) |
|---|---|
| Target Compound Data | Brain-to-serum ratio <0.2 in rats and mice; CSF-to-serum ratios 6–8× below plasma unbound fraction in rats and dogs; human CSF-to-plasma ratio ~10× below plasma unbound fraction; 7-fold increase in brain-to-serum ratio in mdr1a/1b (−/−) vs. wild-type mice [1] |
| Comparator Or Baseline | MRK-409: Occ50 2.2 mg/kg p.o., plasma EC50 115 ng/mL for rat brain benzodiazepine site occupancy [2]. TPA023: saccadic peak velocity reduction 85 deg/sec at 1.5 mg in humans [3]. Pagoclone: sedation and anxiolysis at 3 mg/kg p.o. in rat elevated plus maze [4]. |
| Quantified Difference | CP 615003 brain-to-serum ratio <0.2 vs. functional CNS occupancy demonstrated for MRK-409, TPA023, and pagoclone at pharmacologically active doses. P-gp knockout increases CP 615003 brain exposure ~7-fold, a magnitude not observed for comparator GABAA agonists. |
| Conditions | Sprague-Dawley rats, CD-1 mice, beagle dogs, and human healthy volunteers; steady-state CSF sampling at 100 mg CP 615003 b.i.d. in humans; in vivo [3H]flumazenil binding PET for MRK-409; saccadic eye movement tracking for TPA023; elevated plus maze for pagoclone. |
Why This Matters
Procurement of CP 615003 mesylate is specifically justified when experimental protocols require a GABAA receptor agonist that does not enter the CNS, a property absent from brain-penetrant comparators.
- [1] Venkatakrishnan K, Tseng E, Nelson FR, Rollema H, French JL, Kaplan IV, Horner WE, Gibbs MA. Central nervous system pharmacokinetics of the Mdr1 P-glycoprotein substrate CP-615,003: intersite differences and implications for human receptor occupancy projections from cerebrospinal fluid exposures. Drug Metab Dispos. 2007;35(8):1341-1349. doi:10.1124/dmd.106.013953 View Source
- [2] Atack JR, Wafford KA, Street LJ, Dawson GR, Tye S, Van Laere K, Bormans G, Sanabria-Bohórquez SM, De Lepeleire I, de Hoon JN, Van Hecken A, Burns HD, McKernan RM, Murphy MG, Hargreaves RJ. MRK-409 (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans. J Psychopharmacol. 2011;25(3):314-328. doi:10.1177/0269881109354927 View Source
- [3] de Haas SL, de Visser SJ, van der Post JP, de Smet M, Schoemaker RC, Rijnbeek B, Cohen AF, Vega JM, Agrawal NG, Goel TV, Simpson RC, Pearson LK, Li S, Hesney M, Murphy MG, van Gerven JM. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABAA α2,3 subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers. J Psychopharmacol. 2007;21(4):374-383. doi:10.1177/0269881106072343 View Source
- [4] Atack JR, Pike A, Marshall G, Smith AJ, Wafford KA, McKernan RM, Dawson GR. The in vivo properties of pagoclone in rat are most likely mediated by 5′-hydroxy pagoclone. Neuropharmacology. 2006;50(6):677-689. doi:10.1016/j.neuropharm.2005.11.014 View Source
